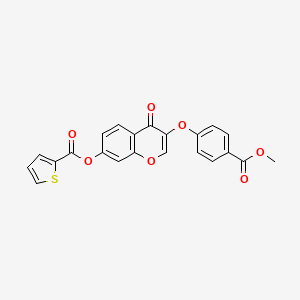

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-(Methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that integrates multiple functional groups, including a chromenone core, a thiophene ring, and ester functionalities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, which can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions. The resulting intermediate is then subjected to a cyclization reaction to form the chromenone structure.

Next, the thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated chromenone derivative in the presence of a palladium catalyst . The final step involves the esterification of the phenoxy group with methoxycarbonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinone derivatives.

Reduction: Reduction of the chromenone or thiophene rings can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: The ester and phenoxy groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxycarbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Palladium on carbon, lithium aluminum hydride, or sodium borohydride.

Substitution: Amines, thiols, or other nucleophiles under basic or acidic conditions.

Major Products

Oxidation: Quinone derivatives of the chromenone core.

Reduction: Reduced chromenone or thiophene derivatives.

Substitution: Amino or thiol-substituted derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research indicates that flavonoid derivatives, including this compound, exhibit significant antioxidant activities. Antioxidants are vital for neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems. Studies have shown that compounds similar to 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can effectively scavenge free radicals, making them potential candidates for therapeutic applications in diseases linked to oxidative stress.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various pathogens. Its structural features allow it to interact with microbial cell membranes, leading to cell lysis or inhibition of growth. Case studies have highlighted its effectiveness against both bacterial and fungal strains, suggesting potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

Flavonoids are known for their anti-inflammatory properties, and this compound is no exception. Research has indicated that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The mechanisms involve the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies

Several studies have highlighted the applications of this compound:

- Antioxidant Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a dietary supplement or therapeutic agent against oxidative damage.

- Antimicrobial Testing : In another study, the compound was tested against multiple bacterial strains, showing significant inhibition rates comparable to conventional antibiotics.

- Anti-inflammatory Mechanisms : Research focused on its effects on cytokine production revealed that it could downregulate TNF-alpha levels in macrophages, indicating its potential role in treating inflammatory diseases.

Mecanismo De Acción

The biological activity of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The chromenone core can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). The thiophene ring can enhance binding affinity to these targets, improving the compound’s overall efficacy.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Hydroxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

- 3-(4-Methylphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

- 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Uniqueness

Compared to these similar compounds, 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate possesses a methoxycarbonyl group that can enhance its solubility and bioavailability. This functional group also provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.

Actividad Biológica

The compound 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic derivative belonging to the class of flavonoids, characterized by its complex structure that incorporates several functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The structural formula of the compound can be represented as follows:

This structure includes:

- A chromenone core , which is a common feature in many bioactive flavonoids.

- A methoxycarbonyl group that enhances lipophilicity and may influence biological interactions.

- A thiophene ring , which is known for its electronic properties and potential interactions with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The chromenone core serves as a pharmacophore, facilitating binding to specific sites on target molecules. The presence of the methoxycarbonyl and thiophene groups may enhance solubility and bioavailability, thereby improving therapeutic efficacy.

Biological Activities

Research has indicated several key biological activities associated with this compound:

-

Anticancer Activity :

- In vitro studies have demonstrated that derivatives of flavonoids, including compounds similar to this one, exhibit significant anticancer properties. For instance, studies on related compounds have shown IC50 values ranging from 0.85 to 3.32 µM against various cancer cell lines such as PC-3 (prostate cancer) and A549 (lung cancer) .

- The mechanism often involves induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .

-

Antioxidant Properties :

- Flavonoids are well-known for their antioxidant activities, which help mitigate oxidative stress in cells. This property is critical in preventing cellular damage and reducing the risk of chronic diseases.

- Anti-inflammatory Effects :

Case Studies

Several studies have explored the biological effects of flavonoid derivatives similar to this compound:

Propiedades

IUPAC Name |

[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O7S/c1-26-21(24)13-4-6-14(7-5-13)28-18-12-27-17-11-15(8-9-16(17)20(18)23)29-22(25)19-3-2-10-30-19/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWOTYTVTGPETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.